1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
The compound 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 955963-41-4) is a heterocyclic molecule featuring a pyrazole core substituted with a trifluoromethyl group and a thiazole ring bearing a thiophene moiety. Its molecular formula is C₁₂H₆F₃N₃O₂S₂, with a molecular weight of 345 g/mol . Key physicochemical properties include:
Properties
IUPAC Name |
1-(4-thiophen-2-yl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O2S2/c13-12(14,15)9-6(10(19)20)4-16-18(9)11-17-7(5-22-11)8-2-1-3-21-8/h1-5H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBHEQWWNJWTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136570 | |
| Record name | 1-[4-(2-Thienyl)-2-thiazolyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955963-41-4 | |
| Record name | 1-[4-(2-Thienyl)-2-thiazolyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955963-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2-Thienyl)-2-thiazolyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound, 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, belongs to the class of thiazole derivatives. Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. .
Mode of Action
The mode of action of thiazole derivatives is often characterized by their interaction with biological targets, leading to changes in cellular processes. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom, which may play a role in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs). These compounds can affect various biochemical pathways, depending on their specific targets and mode of action.
Result of Action
The result of the compound’s action would be dependent on its specific targets and mode of action. Thiazole derivatives have been reported to exhibit a wide range of biological activities. .
Biological Activity
1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a thiazole and thienyl group, along with a trifluoromethyl moiety. Its chemical formula is , and it has a molecular weight of approximately 292.24 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by subsequent substitutions. Various methods have been documented in literature for synthesizing similar pyrazole derivatives, often utilizing thiazole and thienyl precursors to achieve the desired structure.
Antimicrobial Activity
Research has shown that derivatives of pyrazoles exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated potent antibacterial activity against various strains of bacteria, including resistant strains. The minimum inhibitory concentrations (MIC) for these derivatives ranged from 8 to 64 µg/mL, indicating their potential as antibiotics .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been investigated through various models. In one study, a series of pyrazole derivatives were evaluated for their COX-1 and COX-2 inhibitory activities. The compound exhibited selective inhibition of COX-2 with an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .
Anticancer Potential
Emerging evidence suggests that the compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways . The compound's ability to inhibit tumor growth was assessed in xenograft models, where it significantly reduced tumor size compared to controls.
Case Study 1: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects using carrageenan-induced paw edema in rats. The results indicated that the compound significantly reduced edema compared to the control group, demonstrating its efficacy as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives similar to 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid were tested against Staphylococcus aureus and Escherichia coli. The results showed promising antimicrobial activity with MIC values indicating effectiveness against both gram-positive and gram-negative bacteria .
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has shown that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial properties of several thiazole-pyrazole derivatives, including the target compound. Results indicated that it inhibited the growth of Gram-positive and Gram-negative bacteria effectively, suggesting potential for development as a new antimicrobial agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It modulates pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
Case Study: TRPV3 Modulation
A patent describes the use of related compounds as TRPV3 modulators, which are relevant in pain management and inflammatory conditions. The compound's ability to influence TRPV3 activity positions it as a potential therapeutic agent for conditions such as neuropathic pain .
Agricultural Applications
Pesticide Development
The unique structure of this compound allows it to act as a pesticide. Its efficacy against specific pests has been documented, making it a candidate for further development in agricultural chemistry.
Case Study: Insecticidal Activity
Field trials have demonstrated that formulations containing this compound exhibit potent insecticidal properties against common agricultural pests. The trifluoromethyl group enhances the bioactivity and stability of the compound in various environmental conditions .
Data Table: Summary of Applications
| Application Area | Specific Use | Efficacy/Notes |
|---|---|---|
| Medicinal | Antimicrobial | Effective against multiple bacterial strains |
| Anti-inflammatory | Modulates inflammation pathways | |
| Agricultural | Pesticide | Potent insecticidal activity in field trials |
| Crop protection | Enhances crop yield by controlling pest populations |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Molecular Properties
The following table summarizes structural analogs and their key differences:
Key Observations:
Electron-Withdrawing Effects: The trifluoromethyl group is conserved across analogs, enhancing metabolic stability and lipophilicity. Halogen substituents (F, Cl) influence electronic properties.
Thiophene vs. Phenyl Substitutions :
- The target compound’s thiophene group introduces sulfur-based π-electron delocalization, which may alter binding interactions in biological systems compared to phenyl-substituted analogs .
- Fluorophenyl analogs (CAS 385416-14-8 and 385416-16-0) differ in fluorine positioning (meta vs. para), affecting dipole moments and crystal packing .
Q & A
Basic: What are the optimal synthetic routes for synthesizing 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Cyclocondensation : Start with ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate analogs .
Thiazole Ring Formation : React 2-aminothiophene derivatives with α-haloketones or thioureas under reflux conditions (e.g., ethanol/HCl) to introduce the thienyl-thiazole moiety .
Trifluoromethyl Introduction : Use trifluoromethylating agents (e.g., TMSCF₃) or pre-functionalized building blocks under palladium catalysis .
Hydrolysis : Convert ester intermediates to carboxylic acids via basic hydrolysis (e.g., NaOH/EtOH, 60°C) .
Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF vs. THF) for regioselective thiazole substitution .
Basic: How can spectroscopic methods (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
Advanced: How to address regioselectivity challenges during thiazole substitution?
Methodological Answer:
Regioselectivity in thiazole synthesis is influenced by:
- Substituent Electronic Effects : Electron-donating groups (e.g., methoxy) favor C-5 substitution, while electron-withdrawing groups (e.g., CF₃) direct reactivity to C-2 .
- Catalytic Systems : Use Pd(OAc)₂/XPhos for Suzuki couplings to ensure precise cross-coupling at the thienyl-thiazole core .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
Advanced: What computational methods predict the reactivity of this compound in biological systems?
Methodological Answer:
- DFT Calculations :
- Molecular Docking :
- Employ AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases). Analyze binding poses using PyMOL .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected coupling constants)?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., hindered rotation in thiazole rings) .
- X-ray Crystallography : Resolve ambiguities by comparing experimental bond lengths/angles with single-crystal data (e.g., C–S bond: ~1.71 Å in thiazole rings) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton and proton-carbon couplings .
Advanced: What structural insights can X-ray crystallography provide for this compound?
Methodological Answer:
- Bond Geometry : Confirm planarity of the pyrazole-thiazole system (torsion angles < 5°) and π-π stacking interactions .
- Hydrogen Bonding : Carboxylic acid groups form intermolecular H-bonds (O···H–N, ~2.8 Å), influencing crystal packing .
- Electron Density Maps : Identify disorder in trifluoromethyl groups using SHELXL refinement .
Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
- Core Modifications :
- Biological Assays :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
